molecular formula C22H22Cl3N3O5 B1150008 (3,5-dichlorophenyl)methyl 4-[3-oxo-3-(2-oxo-3H-1,3-benzoxazol-6-yl)propyl]piperazine-1-carboxylate;hydrochloride

(3,5-dichlorophenyl)methyl 4-[3-oxo-3-(2-oxo-3H-1,3-benzoxazol-6-yl)propyl]piperazine-1-carboxylate;hydrochloride

Cat. No.: B1150008
M. Wt: 514.79
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

PF-8380 (hydrochloride) is a potent and specific inhibitor of autotaxin, an enzyme that catalyzes the production of lysophosphatidic acid from lysophosphatidylcholine. This compound has shown significant potential in scientific research, particularly in the fields of cancer, arthritis, and multiple sclerosis .

Scientific Research Applications

PF-8380 (hydrochloride) has a wide range of scientific research applications:

    Chemistry: It is used as a tool compound to study the inhibition of autotaxin and its effects on various biochemical pathways.

    Biology: It is used to investigate the role of lysophosphatidic acid in cellular processes such as migration, invasion, and survival.

    Medicine: It has potential therapeutic applications in the treatment of inflammatory conditions, including cancer, arthritis, and multiple sclerosis.

    Industry: It is used in the development of new drugs and therapeutic agents targeting autotaxin .

Chemical Reactions Analysis

PF-8380 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts.

Mechanism of Action

PF-8380 (hydrochloride) exerts its effects by inhibiting autotaxin, an enzyme with lysophospholipase D activity. This inhibition prevents the production of lysophosphatidic acid from lysophosphatidylcholine, thereby blocking inflammation-induced lysophosphatidic acid synthesis. The molecular targets and pathways involved include the direct inhibition of autotaxin and the subsequent reduction in lysophosphatidic acid levels .

Comparison with Similar Compounds

PF-8380 (hydrochloride) is unique in its potent and specific inhibition of autotaxin. Similar compounds include:

  • CTK7A
  • HIF-2α-IN-8
  • Tilorone dihydrochloride
  • Glucosamine sulfate These compounds also target autotaxin or related pathways but may differ in their potency, specificity, and therapeutic applications .

Properties

Molecular Formula

C22H22Cl3N3O5

Molecular Weight

514.79

IUPAC Name

(3,5-dichlorophenyl)methyl 4-[3-oxo-3-(2-oxo-3H-1,3-benzoxazol-6-yl)propyl]piperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C22H21Cl2N3O5.ClH/c23-16-9-14(10-17(24)12-16)13-31-22(30)27-7-5-26(6-8-27)4-3-19(28)15-1-2-18-20(11-15)32-21(29)25-18;/h1-2,9-12H,3-8,13H2,(H,25,29);1H

SMILES

C1CN(CCN1CCC(=O)C2=CC3=C(C=C2)NC(=O)O3)C(=O)OCC4=CC(=CC(=C4)Cl)Cl.Cl

Origin of Product

United States

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